Non-Planar Conformation vs. Planar Analogs
Single-crystal X-ray diffraction analysis of 4-(2-naphthyl)pyrimidine reveals a significant torsional twist of 30.48° between the pyrimidine and naphthalene ring planes [1]. This non-planar geometry, which facilitates unique intra- and intermolecular C–H···N hydrogen bonding networks, contrasts with the near-planar conformations typically observed for smaller 4-arylpyrimidines such as 4-phenylpyrimidine [2]. The specific 30.48° angle is a critical determinant of solid-state packing and potential optoelectronic properties, and cannot be achieved with the phenyl or 1-naphthyl isomers.
| Evidence Dimension | Pyrimidine-Aryl Torsion Angle (Twist) |
|---|---|
| Target Compound Data | 30.48° (SD = 0.09°) |
| Comparator Or Baseline | 4-Phenylpyrimidine (Planar / Near-Planar) |
| Quantified Difference | Significant non-planar deviation vs. near-planarity |
| Conditions | Single-crystal X-ray diffraction at 298 K |
Why This Matters
The distinct solid-state conformation directly impacts crystallization behavior, crystal packing density, and anisotropic physical properties, making the compound a non-substitutable building block in crystal engineering and materials science.
- [1] 4-(2-Naphthyl)pyrimidine. Acta Crystallographica Section E, 2005, 61, o2256. DOI: 10.1107/S1600536805019306 View Source
- [2] ChemComp-RW1: 4-phenylpyrimidine. PDB Ligand Chemical Component. Structure derived from computational modeling. View Source
